BCP Bioisostere Delivers >360-Fold Improvement in Kinetic Aqueous Solubility Relative to the Matched Phenyl Analogue in a γ-Secretase Inhibitor Series
Replacement of the central para-fluorophenyl ring in γ-secretase inhibitor BMS-708,163 (compound 1) with a bicyclo[1.1.1]pentane-1,3-diyl motif to yield compound 3 resulted in a dramatic improvement in kinetic aqueous solubility: from 0.60 μM (compound 1) to 216 μM (compound 3) at pH 6.5 [1]. This represents a 360-fold increase in kinetic solubility. Thermodynamic solubility improved from 1.70 μM to 19.7 μM (an 11.6-fold increase).
| Evidence Dimension | Kinetic aqueous solubility at pH 6.5 |
|---|---|
| Target Compound Data | BCP analogue (compound 3): 216 μM (kinetic), 19.7 μM (thermodynamic) |
| Comparator Or Baseline | Parent phenyl compound BMS-708,163 (compound 1): 0.60 μM (kinetic), 1.70 μM (thermodynamic) |
| Quantified Difference | 360-fold increase in kinetic solubility; 11.6-fold increase in thermodynamic solubility |
| Conditions | pH 6.5 aqueous buffer, γ-secretase inhibitor series (Pfizer), published in J. Med. Chem. 2012 |
Why This Matters
This head-to-head data demonstrates that replacing a para-substituted phenyl ring with a BCP core can convert a poorly soluble lead compound into a developable candidate, directly justifying BCP-OH procurement for SAR exploration where solubility is a limiting factor.
- [1] Stepan, A. F.; Subramanyam, C.; Efremov, I. V.; et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. J. Med. Chem. 2012, 55 (7), 3414–3424. DOI: 10.1021/jm300094u. View Source
